molecular formula C14H16O3 B1165588 CYTOCHROME C FROM BOVINE HEART CAS No. 108021-98-3

CYTOCHROME C FROM BOVINE HEART

Katalognummer: B1165588
CAS-Nummer: 108021-98-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CYTOCHROME C FROM BOVINE HEART, also known as this compound, is a useful research compound. Its molecular formula is C14H16O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Electron Transfer Studies
Cytochrome c is central to the electron transport chain in mitochondria, facilitating electron transfer between complexes. Its purification and characterization have enabled detailed studies on its kinetic properties and interaction with other proteins. For example, research has shown that different isoenzymes of cytochrome c oxidase derived from bovine heart exhibit distinct kinetic behaviors under varying ionic strengths, highlighting the importance of these enzymes in metabolic processes .

Structural Studies
High-resolution X-ray crystallography has been employed to elucidate the three-dimensional structure of cytochrome c, revealing insights into its electron transfer capabilities . These structural studies are crucial for understanding how cytochrome c functions at a molecular level and for designing drugs that target mitochondrial pathways.

Pharmaceutical Applications

Anticancer Therapeutics
Recent studies have explored the potential of cytochrome c as an anticancer agent. The protein's ability to induce apoptosis makes it a candidate for cancer therapies. Research indicates that engineered forms of cytochrome c can enhance apoptotic signaling in cancer cells, providing a novel approach to cancer treatment . This application is particularly relevant for cancers resistant to conventional therapies.

Drug Development
Cytochrome c has been investigated for its role in drug delivery systems. By conjugating cytochrome c with therapeutic agents, researchers aim to improve the efficacy of drugs while minimizing side effects. This strategy leverages the protein's natural properties to target specific cellular pathways involved in disease progression.

Biotechnology Applications

Biosensor Development
Due to its electrochemical properties, cytochrome c is utilized in biosensors for detecting various biomolecules. The protein's ability to undergo redox reactions makes it suitable for applications in environmental monitoring and clinical diagnostics . For instance, biosensors incorporating cytochrome c have been developed to monitor glucose levels and detect pathogens.

Nanotechnology
Cytochrome c has been integrated into nanostructured materials for enhanced catalytic activity. Its incorporation into nanocarriers allows for targeted drug delivery and improved therapeutic outcomes. Studies have demonstrated that cytochrome c-modified nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites .

Case Studies

Study Application Findings
Study on Anticancer PropertiesInvestigated cytochrome c's role in inducing apoptosis in gastric carcinoma cellsElevated levels of cytoplasmic cytochrome c correlated with reduced cell proliferation
Biosensor DevelopmentUsed cytochrome c for glucose detectionDeveloped a highly sensitive biosensor with improved specificity
Structural AnalysisElucidated the 3D structure of bovine heart cytochrome cProvided insights into electron transfer mechanisms

Analyse Chemischer Reaktionen

Oxygen Reduction Mechanism

CcO facilitates the four-electron reduction of O₂ to H₂O at its binuclear center (BNC), comprising heme a₃ and Cuₐ. The reaction proceeds through distinct intermediates:

  • R (Reduced) → A (O₂-bound) : O₂ binds to the ferrous heme a₃ iron in the fully reduced state .

  • A → P (Peroxy) : Sequential electron and proton transfers form a ferric peroxide intermediate.

  • P → F (Ferryl) : Further oxidation yields a tyrosyl radical and a ferryl-oxo (Fe⁴⁺=O) species .

  • F → O (Oxidized) : Additional protonation converts F to the O state, characterized by a hydroxide ligand at heme a .

Key Features :

  • The covalent histidine-tyrosine crosslink near Cuₐ stabilizes reactive intermediates and prevents reactive oxygen species (ROS) formation .

  • Substrate protons (for O₂ reduction) are delivered via the K- and D-channels, while pumped protons traverse the D-channel .

Proton Translocation and Pumping

Proton pumping is tightly coupled to electron transfer (ET) events. Key mechanistic insights include:

Proton Pathways

PathwayRoleCritical Residues
D-channel Delivers substrate/pumped protonsAsp51, Glu242, His291
K-channel Supplies substrate protonsLys362, Tyr244
  • Asp51 : Undergoes redox-coupled conformational changes, acting as a proton loading site (PLS) .

  • His291 : Proposed as a proton pump element; redox-linked pKa shifts enable directional proton release .

Energetics :

  • Each electron transfer provides ~635 meV, sufficient to translocate protons against a 200 mV membrane potential (63% efficiency) .

Structural Features Influencing Reactivity

Heme A Modifications :

  • The heme a prosthetic group includes a farnesyl ethyl side chain, critical for electron transfer between heme a and the BNC .

  • Acid-labile substituents at C-1 of the farnesyl group may participate in redox-linked conformational changes .

Hydrogen Bond Network :

  • Connects Asp51 to the matrix surface, facilitating proton translocation .

  • Redox-dependent hydration changes modulate proton affinity of key residues (e.g., Glu286) .

Conformational States :

  • The O state exhibits a hydroxide-ligated heme a₃, while the Oₐ state features a deprotonated tyrosinate (Tyr244) .

Electrostatic and Thermodynamic Analysis

Continuum electrostatic calculations reveal:

  • Protonation States : Glu242 remains protonated during pumping, while His291 alternates between neutral and charged states .

  • Redox Coupling : ET from heme a to the BNC drives proton loading at Asp51, with subsequent ejection during O→E transitions .

Energy Landscape :

StepEnergy Change (meV)Role in Pumping
P→F520Drives proton displacement
F→O115Stabilizes PLS
O→E635Completes proton translocation

Key Experimental Findings

  • X-ray Crystallography :

    • The 1.9 Å structure of bovine CcO confirms trigonal planar Cuₐ coordination by three histidines, with a His-Tyr crosslink critical for O₂ activation .

  • Resonance Raman Spectroscopy :

    • Identifies ν(Fe-OH) modes at 450 cm⁻¹ in the Oₐ state, distinguishing it from the O state .

  • Mutagenesis Studies :

    • D51A mutations abolish proton pumping but retain O₂ reduction activity, confirming Asp51’s role in proton translocation .

Eigenschaften

CAS-Nummer

108021-98-3

Molekularformel

C14H16O3

Molekulargewicht

0

Synonyme

CYTOCHROME C FROM BOVINE HEART

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.